

Commercial Sources and Technical Guide for HyNic-PEG4-Alkyne Linker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HyNic-PEG4-alkyne

Cat. No.: B15073712

[Get Quote](#)

For researchers, scientists, and drug development professionals working with bioconjugation, the **HyNic-PEG4-alkyne** linker is a valuable heterobifunctional tool. This linker facilitates the connection of two molecules through two distinct chemical reactions: the formation of a stable hydrazone bond via its 6-hydrazinonicotinamide (HyNic) moiety and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction using its terminal alkyne group. The inclusion of a polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the resulting conjugate. This guide provides an in-depth overview of commercial sources for this linker, detailed experimental protocols, and a visual representation of the conjugation workflow.

Commercial Availability

Several biotechnology companies supply the **HyNic-PEG4-alkyne** linker. The following table summarizes the key quantitative data from a selection of these commercial sources to aid in comparison and procurement.

Supplier	Catalog Number	Product Name	Molecular Weight (g/mol)	Purity	Price (USD)
BroadPharm	BP-44452	HyNic-PEG4-alkyne	406.5	Information not readily available	\$430.00 (25 mg)
Conju-Probe	CP-2072	HyNic-PEG4-alkyne	406.48	>95% by HPLC	\$280.00 (25 mg)
MedchemExpress	HY-136075	HyNic-PEG4-alkyne	406.48	Information not readily available	Price upon request
AxisPharm	AP10135 (related)	HyNic NHS ester	290.28	≥95%	\$190.00 (100mg)
BOC Sciences	HyNic-PEG4-alkyne	Information not readily available	Information not readily available	Price upon request	

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request a quote for bulk quantities.

Experimental Protocols

The use of the **HyNic-PEG4-alkyne** linker involves a two-stage conjugation process. The first stage is the reaction of the HyNic moiety with an aldehyde or ketone to form a stable hydrazone bond. The second stage is the copper-catalyzed click chemistry reaction between the alkyne group and an azide-functionalized molecule.

Part 1: Hydrazone Bond Formation with a 4-Formylbenzamide (4FB) Modified Biomolecule

This protocol outlines the conjugation of the **HyNic-PEG4-alkyne** linker to a biomolecule (e.g., a protein or antibody) that has been pre-modified to display a 4-formylbenzamide (4FB) group.

Materials:

- 4FB-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0-7.4)
- **HyNic-PEG4-alkyne** linker
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 6.0
- (Optional) Aniline (as a catalyst, typically 10 mM final concentration)
- Desalting columns or dialysis equipment

Procedure:

- Preparation of Stock Solution: Dissolve the **HyNic-PEG4-alkyne** linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
- Reaction Setup:
 - In a reaction tube, add the 4FB-modified biomolecule.
 - Add the **HyNic-PEG4-alkyne** stock solution to the biomolecule solution. A molar excess of the linker (typically 5-20 fold) over the biomolecule is recommended to ensure efficient conjugation. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain the integrity of the biomolecule.
 - (Optional) For catalysis, add aniline to a final concentration of 10 mM from a stock solution.^[1]
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
- Purification: Remove the excess, unreacted **HyNic-PEG4-alkyne** linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized biomolecule (from Part 1) and an azide-containing molecule (e.g., a small molecule drug, a fluorescent dye, or another biomolecule).

Materials:

- Alkyne-modified biomolecule (from Part 1) in a suitable buffer (e.g., PBS, pH 7.0-7.4)
- Azide-containing molecule
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)
- Reducing Agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Desalting columns or other purification systems (e.g., HPLC)

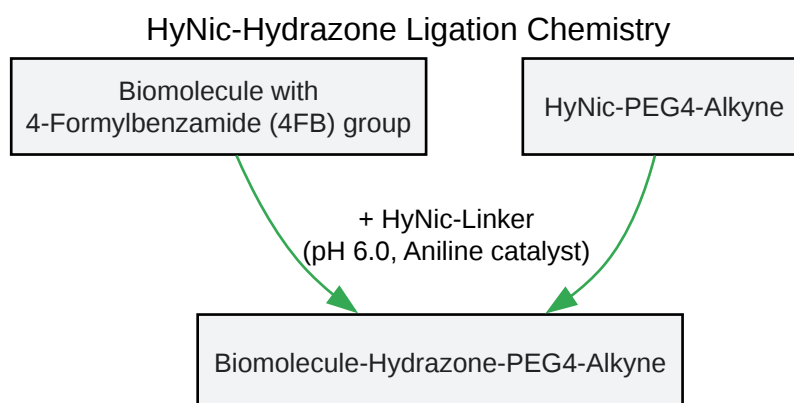
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
 - Freshly prepare the sodium ascorbate solution.
- Reaction Setup:
 - In a reaction tube, add the alkyne-modified biomolecule.
 - Add the azide-containing molecule. A slight molar excess (typically 1.5-5 fold) of the azide molecule over the alkyne-modified biomolecule is generally used.

- Add the copper(II) sulfate solution to the reaction mixture.
- Add the ligand (THPTA or TBTA) to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved using size-exclusion chromatography, dialysis, or other purification methods suitable for the biomolecule.

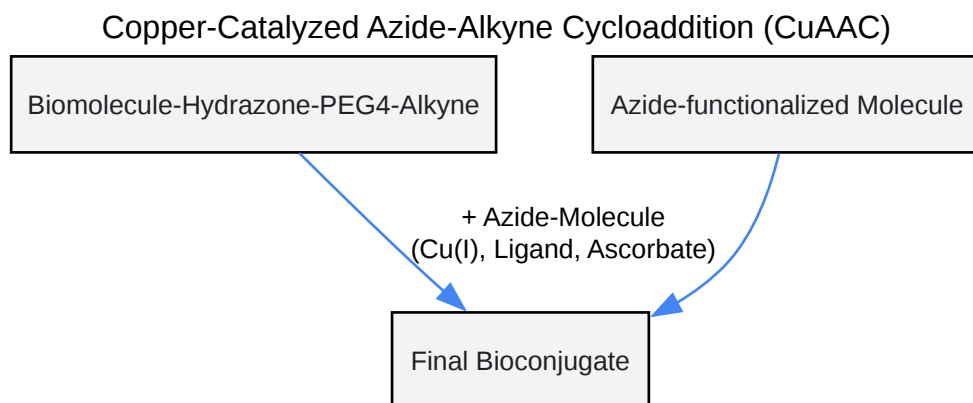
Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for utilizing the **HyNic-PEG4-alkyne** linker.



[Click to download full resolution via product page](#)

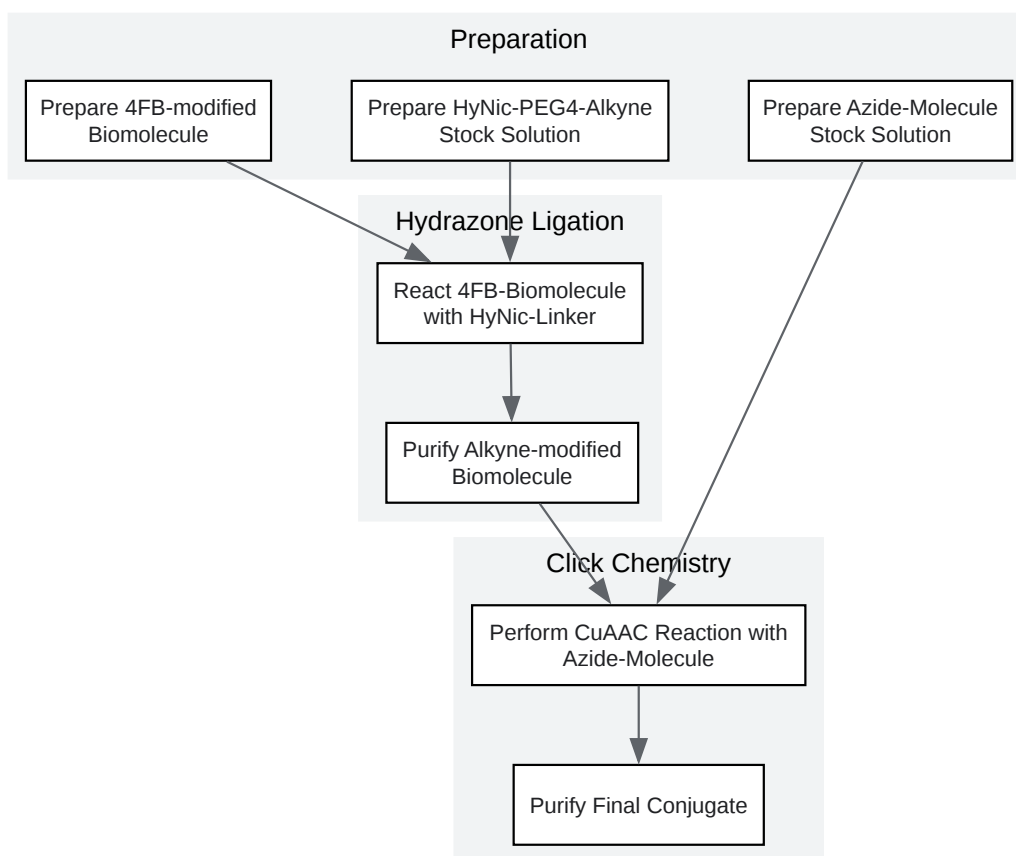
Caption: Reaction scheme for HyNic-hydrazone bond formation.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the CuAAC click reaction.

Experimental Workflow for HyNic-PEG4-Alkyne Conjugation



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Commercial Sources and Technical Guide for HyNic-PEG4-Alkyne Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073712#commercial-sources-for-hynic-peg4-alkyne-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com